methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-4-{1-[(2-methoxyethyl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate
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Overview
Description
Methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-4-{1-[(2-methoxyethyl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate is a complex organic compound featuring a benzothiazole moiety, a pyrazolone core, and a methoxyethylamine substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-4-{1-[(2-methoxyethyl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Benzothiazole Core: Starting from 2-aminothiophenol, the benzothiazole ring is formed via cyclization with a suitable aldehyde.
Synthesis of the Pyrazolone Core: The pyrazolone ring is synthesized by reacting ethyl acetoacetate with hydrazine hydrate.
Coupling Reaction: The benzothiazole derivative is then coupled with the pyrazolone intermediate under basic conditions.
Substitution Reaction:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethylamine group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the carbonyl groups within the pyrazolone ring, potentially forming alcohol derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of N-oxides or sulfoxides.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various alkyl or acyl groups.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry, aiding in the formation of metal complexes.
Material Science: Its unique structure makes it a candidate for the development of organic semiconductors.
Biology and Medicine
Antimicrobial Agents: Due to its benzothiazole core, the compound exhibits potential antimicrobial properties.
Anti-inflammatory Agents: The pyrazolone ring is known for its anti-inflammatory activity, making this compound a candidate for drug development.
Industry
Dye and Pigment Production: The compound’s structure allows it to be used in the synthesis of dyes and pigments with specific properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The benzothiazole moiety can intercalate with DNA, while the pyrazolone ring can inhibit enzymes involved in inflammatory pathways. The methoxyethylamine group enhances solubility and bioavailability, facilitating its interaction with molecular targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-4-{1-[(3-methyl-2-pyridinyl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate
- Methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-4-{1-[(4-fluorophenyl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate
Uniqueness
The unique combination of the benzothiazole and pyrazolone rings, along with the methoxyethylamine substituent, distinguishes this compound from its analogs. This specific structure imparts unique chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C18H20N4O4S |
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Molecular Weight |
388.4 g/mol |
IUPAC Name |
methyl 2-[2-(1,3-benzothiazol-2-yl)-4-[N-(2-methoxyethyl)-C-methylcarbonimidoyl]-3-oxo-1H-pyrazol-5-yl]acetate |
InChI |
InChI=1S/C18H20N4O4S/c1-11(19-8-9-25-2)16-13(10-15(23)26-3)21-22(17(16)24)18-20-12-6-4-5-7-14(12)27-18/h4-7,21H,8-10H2,1-3H3 |
InChI Key |
GORIEALHUAEZCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NCCOC)C1=C(NN(C1=O)C2=NC3=CC=CC=C3S2)CC(=O)OC |
Origin of Product |
United States |
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